molecular formula C10H13FN5O6P B12068252 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid

Cat. No.: B12068252
M. Wt: 349.21 g/mol
InChI Key: PZWOGYWWDIXJIB-UHFFFAOYSA-N
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Description

Adenosine monophosphofluoridate is a nucleotide analog that consists of a phosphate group, the sugar ribose, and the nucleobase adenine, with a fluorine atom replacing one of the oxygen atoms in the phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine monophosphofluoridate typically involves the fluorination of adenosine monophosphate. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the hydroxyl group with a fluorine atom .

Industrial Production Methods: Industrial production of adenosine monophosphofluoridate may involve large-scale fluorination processes using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Adenosine monophosphofluoridate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Hydrolysis: The compound can hydrolyze to form adenosine monophosphate and fluoride ion in the presence of water.

Common Reagents and Conditions:

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for the fluorination process.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of adenosine monophosphofluoridate.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted adenosine monophosphate derivatives can be formed.

    Hydrolysis Products: Adenosine monophosphate and fluoride ion are the primary products of hydrolysis.

Scientific Research Applications

Adenosine monophosphofluoridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of adenosine monophosphofluoridate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13FN5O6P

Molecular Weight

349.21 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid

InChI

InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)

InChI Key

PZWOGYWWDIXJIB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N

Origin of Product

United States

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